An In-depth Technical Guide to 1,3,3-Trimethylcyclohexene: Chemical Properties and Structure
An In-depth Technical Guide to 1,3,3-Trimethylcyclohexene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 1,3,3-trimethylcyclohexene. The information herein is intended to support research and development activities by providing key data and experimental insights into this versatile organic compound.
Chemical Structure and Identification
1,3,3-Trimethylcyclohexene is a cyclic alkene with the molecular formula C₉H₁₆.[1][2] Its structure consists of a six-membered cyclohexene (B86901) ring substituted with three methyl groups at positions 1 and 3. The presence of a trisubstituted double bond and a gem-dimethyl group on an adjacent carbon atom are key structural features that influence its chemical reactivity.
IUPAC Name: 1,3,3-trimethylcyclohexene[1] CAS Registry Number: 503-47-9[1][2] Molecular Formula: C₉H₁₆[1][2] SMILES: CC1=CC(CCC1)(C)C InChI: InChI=1S/C9H16/c1-8-5-4-6-9(2,3)7-8/h7H,4-6H2,1-3H3[1][2]
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 124.22 g/mol | [1][2] |
| Density | Data not available | |
| Boiling Point | Data not available (Isomer 1,3,5-trimethylcyclohexane: 140°C) | [3] |
| Melting Point | Data not available (Isomer 1,3,5-trimethylcyclohexane: -50°C) | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents |
Spectroscopic Data
The structural features of 1,3,3-trimethylcyclohexene give rise to characteristic signals in various spectroscopic analyses. While specific spectra are not provided, the expected features are outlined below:
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¹H NMR: The spectrum would be expected to show signals for the vinylic proton, the allylic methylene (B1212753) protons, the aliphatic methylene protons, the vinylic methyl group, and the two gem-dimethyl groups. The chemical shifts and coupling patterns would be consistent with the described structure.
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¹³C NMR: The spectrum would display distinct signals for the two olefinic carbons, the quaternary carbon bearing the gem-dimethyl groups, the methylene carbons of the ring, and the three methyl carbons.
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Infrared (IR) Spectroscopy: Key absorption bands would be expected for the C=C stretching of the double bond (around 1640-1680 cm⁻¹) and the C-H stretching of the vinylic and aliphatic C-H bonds.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 124, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl groups and other characteristic cleavages of the cyclohexene ring.
Reactivity and Key Reactions
The primary site of reactivity in 1,3,3-trimethylcyclohexene is the carbon-carbon double bond. It undergoes typical electrophilic addition reactions. A particularly important reaction for this compound and other alkenes with allylic hydrogens is allylic bromination using N-bromosuccinimide (NBS).
Allylic Bromination with N-Bromosuccinimide (NBS)
Allylic bromination introduces a bromine atom at the carbon adjacent to the double bond. This reaction proceeds via a free-radical chain mechanism and is highly selective for the allylic position. The use of NBS is advantageous as it provides a low, constant concentration of bromine, which favors allylic substitution over electrophilic addition to the double bond.
The mechanism involves three main stages: initiation, propagation, and termination.
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Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, typically induced by light or a radical initiator, to form a bromine radical.
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Propagation: A bromine radical abstracts an allylic hydrogen from 1,3,3-trimethylcyclohexene to form a resonance-stabilized allylic radical and HBr. This allylic radical can then react with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the allylic bromide product and a new bromine radical, which continues the chain reaction.
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Termination: The reaction terminates when two radicals combine.
The logical workflow for the propagation steps of the allylic bromination of 1,3,3-trimethylcyclohexene is depicted in the following diagram:
Caption: Propagation cycle of allylic bromination.
Experimental Protocols
While a specific, detailed synthesis protocol for 1,3,3-trimethylcyclohexene was not found in the searched literature, a general procedure for the allylic bromination of a cyclohexene derivative using NBS is provided below. This protocol can be adapted for 1,3,3-trimethylcyclohexene by adjusting molar equivalents and reaction conditions as necessary.
General Protocol for Allylic Bromination of a Cyclohexene Derivative:
Materials:
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Cyclohexene derivative (e.g., 1,3,3-trimethylcyclohexene)
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N-Bromosuccinimide (NBS), recrystallized
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Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
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Radical initiator (e.g., AIBN or benzoyl peroxide) or a UV lamp
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle or oil bath
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Separatory funnel
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Rotary evaporator
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Standard glassware for workup and purification
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the cyclohexene derivative and the solvent (e.g., CCl₄).
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Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of the radical initiator to the flask.
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Reaction Conditions: The mixture is heated to reflux with vigorous stirring. If using photochemical initiation, the flask is irradiated with a UV lamp. The reaction progress can be monitored by TLC or GC. The reaction is typically complete when the denser solid NBS is consumed and replaced by the less dense succinimide (B58015) byproduct which floats on top of the CCl₄.
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Workup: After the reaction is complete, the mixture is cooled to room temperature. The solid succinimide is removed by filtration. The filtrate is transferred to a separatory funnel and washed sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by distillation or column chromatography to yield the pure allylic bromide.
Safety and Handling
1,3,3-Trimethylcyclohexene is a flammable liquid and vapor. It is harmful if swallowed or inhaled and causes skin and serious eye irritation. It may also cause respiratory irritation.
Precautionary Measures:
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Handle in a well-ventilated area, preferably in a fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Keep away from heat, sparks, open flames, and other ignition sources.
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Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Avoid breathing vapors or mist.
In case of exposure, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1,3,3-Trimethylcyclohexene is a valuable building block in organic synthesis. Its distinct structure and the reactivity of its allylic position make it a versatile substrate for a variety of chemical transformations. This guide provides essential information for researchers and professionals working with this compound, highlighting its chemical properties, structure, and key reactivity, along with a general experimental protocol for its functionalization. Further research to fully characterize its physical properties and explore its applications in drug development and materials science is warranted.



